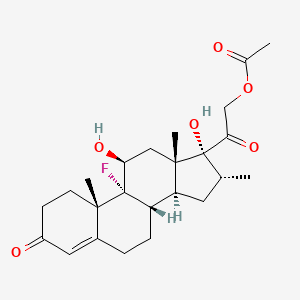

16alpha-Methyl-9alpha-fluorocortisol 21-acetate

Description

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h10,13,17-19,28,30H,5-9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWWOWAMHCZEEC-RPRRAYFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1524-94-3 | |

| Record name | 16alpha-Methyl-9alpha-fluorocortisol 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001524943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16.ALPHA.-METHYL-9.ALPHA.-FLUOROCORTISOL 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FK0PVT4PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Signaling Pathways of 16α-Methyl-9α-fluorocortisol 21-acetate (Dexamethasone Acetate)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

16α-Methyl-9α-fluorocortisol 21-acetate, commonly known as Dexamethasone Acetate, is a potent synthetic glucocorticoid renowned for its profound anti-inflammatory and immunosuppressive effects. Its therapeutic efficacy is intrinsically linked to its ability to modulate cellular signaling cascades, primarily through the glucocorticoid receptor (GR). This guide provides a comprehensive exploration of the core signaling pathways activated by Dexamethasone Acetate, delving into the molecular intricacies of both genomic and non-genomic mechanisms. We will dissect the canonical ligand-activated transcription factor model, explore the nuances of transactivation and transrepression, and illuminate the rapid, non-genomic effects that contribute to its pharmacological profile. This document is intended to serve as a technical resource, offering not only a detailed narrative of the signaling events but also practical, field-proven experimental protocols to empower researchers in their investigation of glucocorticoid action.

Introduction: Unveiling a Potent Glucocorticoid Agonist

Dexamethasone Acetate is a synthetic corticosteroid characterized by a 16α-methyl group and a 9α-fluoro substitution on the cortisol backbone. These modifications significantly enhance its glucocorticoid activity while minimizing mineralocorticoid effects. Its primary mechanism of action is centered on its high-affinity binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1] Upon binding, the GR undergoes a conformational change, dissociates from a multiprotein chaperone complex, and translocates to the nucleus, where it modulates the expression of a vast array of genes.[2][3] The cellular responses to Dexamethasone Acetate are multifaceted, encompassing both slow, gene-mediated (genomic) effects and rapid, non-transcriptional (non-genomic) actions.[4][5] Understanding these distinct signaling pathways is paramount for the rational design of novel glucocorticoid therapies with improved therapeutic indices.

Table 1: Chemical and Pharmacological Properties of Dexamethasone Acetate

| Property | Value |

| IUPAC Name | [2-(9-fluoro-11,17-dihydroxy-16-methyl-3-oxo-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |

| Molecular Formula | C24H31FO6 |

| Primary Target | Glucocorticoid Receptor (GR) |

| Mechanism of Action | Glucocorticoid Receptor Agonist |

| Therapeutic Uses | Anti-inflammatory, Immunosuppressant |

The Core Signaling Axis: The Glucocorticoid Receptor

The glucocorticoid receptor is the central mediator of Dexamethasone Acetate's actions.[6] It is a modular protein comprising three key functional domains:

-

N-terminal Domain (NTD): Contains the activation function 1 (AF-1) region, which is involved in ligand-independent transactivation.

-

DNA-Binding Domain (DBD): A highly conserved region with two zinc finger motifs that recognizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[3]

-

Ligand-Binding Domain (LBD): Located at the C-terminus, this domain binds to glucocorticoids like Dexamethasone Acetate and contains the activation function 2 (AF-2) region, which is critical for ligand-dependent transactivation.[2]

In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins (e.g., FKBP52), which maintain the receptor in a conformation receptive to ligand binding.[2]

The Genomic Signaling Pathways: A Tale of Two Mechanisms

The genomic effects of Dexamethasone Acetate are responsible for the majority of its long-term therapeutic actions and side effects.[5] These pathways involve the direct or indirect regulation of gene transcription and typically manifest over hours.

Transactivation: The Classical Mechanism of Gene Induction

Upon binding Dexamethasone Acetate, the GR undergoes a conformational change, leading to the dissociation of chaperone proteins and its translocation into the nucleus.[7] In the nucleus, GR homodimers bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[3] This binding event recruits coactivator proteins (e.g., CBP/p300, SRC/p160 family) that possess histone acetyltransferase (HAT) activity, leading to chromatin remodeling and the initiation of gene transcription.[1]

Key Genes Upregulated by Dexamethasone Acetate via Transactivation:

-

Lipocortin-1 (Annexin A1): Inhibits phospholipase A2, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes.[7]

-

Dual-specificity phosphatase 1 (DUSP1): Dephosphorylates and inactivates MAP kinases, key components of pro-inflammatory signaling cascades.

-

Glucocorticoid-induced leucine zipper (GILZ): A protein with broad anti-inflammatory and immunomodulatory functions.

Caption: Dexamethasone Acetate-mediated GR transrepression of NF-κB.

The Non-Genomic Signaling Pathways: Rapid Responses

In addition to the slower genomic effects, Dexamethasone Acetate can elicit rapid, non-transcriptional responses that occur within minutes. [4][8]These non-genomic effects are often mediated by a subpopulation of GR localized to the plasma membrane (mGR) or through interactions of the cytosolic GR with other signaling proteins. [9] Key Non-Genomic Actions of Dexamethasone Acetate:

-

Modulation of Kinase Cascades: The activated GR can interact with and modulate the activity of various protein kinases, including mitogen-activated protein kinases (MAPKs) and Src kinases. [9]* Alteration of Ion Channel Function: Dexamethasone Acetate has been shown to rapidly alter the activity of ion channels, such as calcium channels in T lymphocytes, which can impact cellular excitability and signaling. [10]* Physicochemical Membrane Effects: At high concentrations, glucocorticoids can intercalate into cellular membranes, altering their fluidity and the function of membrane-associated proteins. [5]

Caption: Simplified non-genomic signaling by Dexamethasone Acetate.

Experimental Protocols for Studying Dexamethasone Acetate Signaling

To investigate the signaling pathways of Dexamethasone Acetate, a combination of in vitro and cell-based assays is employed. The following protocols provide a framework for key experiments.

Protocol: Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of Dexamethasone Acetate for the glucocorticoid receptor.

Methodology:

-

Preparation of Cytosol: Prepare a cytosolic fraction containing GR from a suitable cell line (e.g., A549 lung carcinoma cells) or tissue.

-

Competitive Binding: Incubate the cytosol with a constant concentration of radiolabeled dexamethasone (e.g., [3H]dexamethasone) and increasing concentrations of unlabeled Dexamethasone Acetate.

-

Separation of Bound and Free Ligand: Separate the GR-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal adsorption or size-exclusion chromatography.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled Dexamethasone Acetate. Calculate the IC50 (concentration that inhibits 50% of specific binding) and the Ki (inhibition constant) to determine the binding affinity.

Protocol: GRE-Luciferase Reporter Gene Assay

Objective: To quantify the transactivation potential of Dexamethasone Acetate.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect the cells with a plasmid containing a luciferase reporter gene under the control of a GRE-containing promoter, along with a plasmid expressing the human GR.

-

Compound Treatment: Treat the transfected cells with varying concentrations of Dexamethasone Acetate for 18-24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the concentration of Dexamethasone Acetate to generate a dose-response curve and determine the EC50 (concentration that produces 50% of the maximal response).

Protocol: Western Blot Analysis of NF-κB Transrepression

Objective: To assess the inhibitory effect of Dexamethasone Acetate on NF-κB signaling.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., RAW 264.7 macrophages) and pre-treat with varying concentrations of Dexamethasone Acetate for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.

-

Protein Extraction and Quantification: Prepare whole-cell lysates and determine the protein concentration using a standard assay (e.g., BCA assay).

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for phosphorylated IκBα (an indicator of NF-κB activation) and total IκBα. Use a loading control (e.g., β-actin) to ensure equal protein loading.

-

Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities using densitometry and normalize the phosphorylated IκBα signal to the total IκBα signal.

Conclusion and Future Directions

The signaling pathways of 16α-Methyl-9α-fluorocortisol 21-acetate (Dexamethasone Acetate) are a complex interplay of genomic and non-genomic events, all converging on the modulation of cellular function to produce its potent anti-inflammatory and immunosuppressive effects. A thorough understanding of these pathways, from ligand binding and receptor translocation to the intricacies of transactivation and transrepression, is crucial for both basic research and the development of next-generation glucocorticoids. Future research will likely focus on elucidating the tissue- and cell-type-specific aspects of GR signaling, as well as developing selective GR modulators that can preferentially engage the transrepression pathways to minimize the side effects associated with broad GR activation. The experimental approaches outlined in this guide provide a robust framework for researchers to contribute to this exciting and clinically relevant field.

References

-

Perez, C., et al. (2015). Genomic and non-genomic effects of glucocorticoids: implications for breast cancer. Frontiers in Endocrinology, 6, 1-10. [Link]

-

Sanches, M., et al. (2022). New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Frontiers in Endocrinology, 13, 1-15. [Link]

-

StudySmarter. (2024). Glucocorticoid Signaling: Pathway & Mechanism. [Link]

-

Dr.Oracle. (2025). What are the genomic and non-genomic effects of glucocorticoids?. [Link]

-

Oakley, R. H., & Cidlowski, J. A. (2013). The biology of the glucocorticoid receptor: new signaling mechanisms in health and disease. Journal of Allergy and Clinical Immunology, 132(5), 1033-1044. [Link]

-

Newton, R., et al. (1996). Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement. British Journal of Pharmacology, 118(1), 109-118. [Link]

-

Schäcke, H., et al. (2004). Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. Proceedings of the National Academy of Sciences, 101(1), 227-232. [Link]

-

Goleva, E., et al. (2013). Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms. PLOS ONE, 8(1), e53936. [Link]

-

Schäcke, H., et al. (2004). Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. Proceedings of the National Academy of Sciences of the United States of America, 101(1), 227–232. [Link]

-

QIAGEN. (n.d.). Glucocorticoid Receptor Signaling. GeneGlobe. [Link]

-

Kino, T. (2020). Glucocorticoid Receptor. In Endotext. MDText.com, Inc. [Link]

-

Ramamoorthy, S., & Cidlowski, J. A. (2016). Genomic and Non-Genomic Actions of Glucocorticoids on Adipose Tissue Lipid Metabolism. Metabolites, 6(1), 1. [Link]

-

Patsnap. (2024). What is the mechanism of Dexamethasone Acetate?. Synapse. [Link]

-

Perez, C., et al. (2015). Genomic and non-genomic effects of glucocorticoids: implications for breast cancer. Frontiers in Endocrinology, 6, 37. [Link]

-

ResearchGate. (n.d.). Genomic and non-genomic mechanisms of glucocorticoids. [Link]

-

Goleva, E., et al. (2013). Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms. PLoS One, 8(1), e53936. [Link]

-

Bianchi, M., et al. (1995). Dexamethasone inhibits the early steps of antigen receptor signaling in activated T lymphocytes. The Journal of Immunology, 154(12), 6296-6305. [Link]

Sources

- 1. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. What is the mechanism of Dexamethasone Acetate? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dexamethasone inhibits the early steps of antigen receptor signaling in activated T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Potency: A Deep Dive into the Structure-Activity Relationship of 16α-Methyl-9α-fluorocortisol 21-acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

16α-Methyl-9α-fluorocortisol 21-acetate, a potent synthetic glucocorticoid commonly known as dexamethasone acetate, represents a pinnacle of corticosteroid design. Its remarkable anti-inflammatory and immunosuppressive activities are not a matter of chance, but rather the result of deliberate structural modifications to the natural cortisol scaffold. This in-depth technical guide dissects the intricate structure-activity relationship (SAR) of this molecule, providing a comprehensive understanding of how each chemical modification—the 16α-methyl group, the 9α-fluoro substituent, and the 21-acetate ester—synergistically contributes to its enhanced potency, selectivity, and pharmacokinetic profile. By exploring the mechanistic underpinnings of its action and detailing the experimental methodologies used to characterize its activity, this guide offers valuable insights for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction: The Rationale for Synthetic Corticosteroid Development

The therapeutic potential of endogenous glucocorticoids, such as cortisol, has been recognized for decades. However, their clinical utility is often hampered by a lack of potency and a significant mineralocorticoid effect, leading to undesirable side effects like fluid retention and hypertension.[1] This necessitated the development of synthetic analogues with improved therapeutic indices. The journey to create highly potent and selective glucocorticoids led to key structural modifications of the cortisol backbone, culminating in molecules like dexamethasone and its derivatives.[2] 16α-Methyl-9α-fluorocortisol 21-acetate stands as a testament to the success of this endeavor, exhibiting approximately 35 times the anti-inflammatory potency of cortisone with minimal mineralocorticoid activity.[3] This guide will elucidate the chemical logic behind these enhancements.

The Glucocorticoid Receptor Signaling Pathway: The Molecular Target

The biological effects of dexamethasone acetate are primarily mediated through its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[4] In its inactive state, the GR resides in the cytoplasm as part of a multi-protein complex. Upon binding to a glucocorticoid agonist, the receptor undergoes a conformational change, dissociates from the chaperone proteins, dimerizes, and translocates to the nucleus.[4] Once in the nucleus, the GR-ligand complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.[4]

Caption: Glucocorticoid Receptor Signaling Pathway.

Deconstructing the Molecule: The Structure-Activity Relationship

The enhanced therapeutic profile of 16α-methyl-9α-fluorocortisol 21-acetate is a direct consequence of the specific chemical modifications made to the cortisol structure. Each alteration plays a distinct and synergistic role in augmenting its glucocorticoid activity while minimizing mineralocorticoid effects.

The 9α-Fluoro Group: A Potentiating Substitution

The introduction of a fluorine atom at the 9α position of the steroid nucleus is a critical modification that significantly enhances both glucocorticoid and mineralocorticoid activity.[5] This enhancement is attributed to several factors:

-

Increased Receptor Binding Affinity: The high electronegativity of the fluorine atom alters the electronic distribution of the steroid, leading to a stronger interaction with the glucocorticoid receptor.[5]

-

Metabolic Stability: The 9α-fluoro group protects the neighboring 11β-hydroxyl group from oxidation to a ketone, a metabolic inactivation pathway. This increased metabolic stability prolongs the half-life of the drug in the body.

While 9α-fluorination boosts both glucocorticoid and mineralocorticoid receptor affinity, the subsequent addition of other modifications, such as the 16α-methyl group, helps to selectively favor glucocorticoid activity.[5]

The 16α-Methyl Group: Fine-Tuning Selectivity and Potency

The introduction of a methyl group at the 16α position serves a dual purpose: it further enhances anti-inflammatory potency and, crucially, virtually eliminates mineralocorticoid activity.[6]

-

Enhanced Glucocorticoid Potency: The 16α-methyl group is thought to induce a conformational change in the D-ring of the steroid, optimizing its fit within the glucocorticoid receptor's ligand-binding pocket.[7] This leads to a more stable drug-receptor complex and enhanced downstream signaling.

-

Abolition of Mineralocorticoid Activity: This modification sterically hinders the interaction of the steroid with the mineralocorticoid receptor (MR), thereby drastically reducing its affinity for the MR. This is a key factor in the superior safety profile of dexamethasone compared to earlier corticosteroids.

The 21-Acetate Ester: A Pro-drug for Modified Pharmacokinetics

The 21-acetate group is an ester modification that converts dexamethasone into a pro-drug, dexamethasone acetate. This esterification influences the drug's pharmacokinetic properties:

-

Increased Lipophilicity: The acetate group increases the lipophilicity of the molecule, which can affect its absorption and distribution characteristics.[8]

-

Sustained Release: In vivo, the 21-acetate ester is rapidly hydrolyzed by esterases to release the active drug, dexamethasone. This can provide a more sustained release of the active compound compared to the administration of dexamethasone itself.

It is important to note that while esterification at the 21-position can modulate pharmacokinetics, it generally leads to a decrease in the intrinsic binding affinity for the glucocorticoid receptor compared to the parent alcohol.[8] The therapeutic advantage, therefore, lies in the modified absorption and duration of action.

Quantifying Activity: Experimental Evaluation

The structure-activity relationships described above are elucidated through a battery of in vitro and in vivo assays designed to quantify the binding affinity, potency, and efficacy of corticosteroids.

In Vitro Assays

These assays are fundamental for determining the affinity of a corticosteroid for its target receptors. Competitive binding assays are commonly employed.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Receptor Source Preparation: Prepare a cytosolic fraction containing the GR or MR from a suitable cell line (e.g., HEK293 cells transfected with the human GR or MR) or tissue homogenate.[9]

-

Incubation: Incubate the receptor preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-dexamethasone for GR or [³H]-aldosterone for MR) and varying concentrations of the unlabeled test compound (e.g., dexamethasone acetate).[10]

-

Separation: Separate the receptor-bound radioligand from the free radioligand using methods such as filtration or dextran-coated charcoal adsorption.[11]

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

| Compound | Glucocorticoid Receptor (GR) Relative Binding Affinity (Dexamethasone = 100) | Mineralocorticoid Receptor (MR) Relative Binding Affinity (Aldosterone = 100) |

| Dexamethasone | 100[12] | ~0[1][13] |

| Cortisol | 10-20[12] | 100[1] |

| Prednisolone | 50-60 | High[13] |

| Dexamethasone Acetate | Slightly lower than Dexamethasone[8] | Not significantly different from Dexamethasone |

Note: Direct comparative RBA values for dexamethasone acetate are not always readily available in the literature, but studies indicate that 21-acetylation generally reduces binding affinity compared to the parent alcohol.[8]

These cell-based assays measure the ability of a corticosteroid to activate the GR and induce the transcription of a reporter gene.[14]

Experimental Protocol: Luciferase Reporter Gene Assay

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., COS-1 or HEK293) and transiently transfect them with two plasmids: one expressing the human GR and another containing a luciferase reporter gene under the control of a GRE promoter.[14][15]

-

Compound Treatment: Treat the transfected cells with varying concentrations of the test corticosteroid.

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Plot the luciferase activity against the concentration of the test compound to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

Caption: Transactivation Assay Workflow.

In Vivo Assays

In vivo models are essential for evaluating the anti-inflammatory and systemic effects of corticosteroids in a whole-organism context.

This is a classic and widely used model of acute inflammation to assess the anti-inflammatory activity of drugs.[16][17]

Experimental Protocol

-

Animal Model: Use male Wistar or Sprague-Dawley rats.

-

Drug Administration: Administer the test compound (dexamethasone acetate) or vehicle control, typically via oral or intraperitoneal routes, at a predetermined time before inducing inflammation.

-

Induction of Edema: Inject a small volume of carrageenan solution into the sub-plantar region of the rat's hind paw.[18]

-

Measurement of Edema: Measure the paw volume or thickness at various time points after carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of inhibition of edema for the drug-treated groups compared to the vehicle control group.

Glucocorticoids induce apoptosis in lymphocytes, leading to a reduction in the size of the thymus gland. This assay is a sensitive measure of the systemic glucocorticoid activity of a compound.[19]

Experimental Protocol

-

Animal Model: Use immature or adrenalectomized rats.

-

Drug Administration: Administer the test corticosteroid or vehicle control daily for a specified period (e.g., 3-7 days).

-

Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the thymus glands.

-

Data Analysis: Compare the thymus weights of the treated groups to the control group. A dose-dependent decrease in thymus weight indicates systemic glucocorticoid activity.

Structure-Activity Relationship of Side Effects

While the structural modifications in dexamethasone acetate are designed to improve its therapeutic index, high doses and long-term use can still lead to significant side effects.[20][21] The 9α-fluoro and 16α-methyl groups, while beneficial for therapeutic activity, can also contribute to certain adverse effects. For instance, the high potency conferred by these groups can lead to more profound suppression of the hypothalamic-pituitary-adrenal (HPA) axis.[21] Additionally, long-term use of potent fluorinated steroids can be associated with skin-related side effects.[22] Understanding these relationships is crucial for the rational use of these powerful drugs and for the design of future corticosteroids with even better safety profiles.

Conclusion

The structure-activity relationship of 16α-methyl-9α-fluorocortisol 21-acetate is a compelling example of rational drug design. The strategic placement of the 9α-fluoro group to enhance potency and metabolic stability, the 16α-methyl group to further boost potency while eliminating mineralocorticoid activity, and the 21-acetate ester to modulate its pharmacokinetic profile, all contribute to its status as a highly effective anti-inflammatory and immunosuppressive agent. A thorough understanding of these molecular intricacies, supported by a robust suite of in vitro and in vivo assays, is indispensable for the continued development of next-generation corticosteroids with even greater efficacy and safety.

References

-

Druzgala, P., et al. (1994). Novel fluorinated antiinflammatory steroid with reduced side effects: methyl 9 alpha-fluoroprednisolone-16-carboxylate. Journal of Pharmaceutical Sciences, 83(4), 529-532. [Link]

-

Hauk, P. J., et al. (2002). Transactivation assay for determination of glucocorticoid bioactivity in human serum. The Journal of Clinical Endocrinology & Metabolism, 87(1), 125-132. [Link]

-

Presman, D. M., et al. (2007). The Ligand Binding Domain Controls Glucocorticoid Receptor Dynamics Independent of Ligand Release. Molecular and Cellular Biology, 27(21), 7569–7584. [Link]

-

ResearchGate. Glucocorticoid transactivation assay: COS-1 cells were cotransfected... [Link]

-

Ponec, M., et al. (1990). Glucocorticoids: binding affinity and lipophilicity. Journal of Pharmaceutical Sciences, 79(4), 343-346. [Link]

-

Stephenson, N. R. (1956). The activity of different steroids in producing thymic involution. Journal of Pharmacy and Pharmacology, 8(1), 133-139. [Link]

-

Zennaro, M. C., et al. (2001). Thymic involution and immune reconstitution. Seminars in Immunology, 13(1), 9-16. [Link]

-

ResearchGate. In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). [Link]

-

Qiu, W., et al. (2012). Systemic Steroid Exposure Is Associated with Differential Methylation in Chronic Obstructive Pulmonary Disease. American Journal of Respiratory and Critical Care Medicine, 186(12), 1248–1255. [Link]

-

Hardy, R. S., et al. (2020). Systemic immunostimulation induces glucocorticoid-mediated thymic involution succeeded by rebound hyperplasia which is impaired in aged recipients. Frontiers in Immunology, 11, 190. [Link]

-

Claire, M., et al. (1984). Affinity of corticosteroids for mineralocorticoid and glucocorticoid receptors of the rabbit kidney: effect of steroid substitution. Journal of Steroid Biochemistry, 20(2), 595-599. [Link]

-

ResearchGate. MRI quantification in vivo of corticosteroid induced thymus involution in mice: Correlation with ex vivo measurements. [Link]

-

GoodRx. 9 Effects of Long-Term Corticosteroids and Prednisone You Should Know About. [Link]

-

van der Velden, F. J., et al. (2022). The role of the mineralocorticoid receptor in steroid-induced cytotoxicity in pediatric acute lymphoblastic leukemia. Haematologica, 107(1), 135–146. [Link]

-

De Kloet, E. R., et al. (1998). Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

-

Kligman, A. M., & Leyden, J. J. (1974). Adverse effects of fluorinated steroids applied to the face. JAMA, 229(1), 60-62. [Link]

-

ResearchGate. Conduct of the in vivo anti-inflammatory test; (a) Rat with paw edema, (b) Measurement of the edema. [Link]

-

Yasir, M., et al. (2023). Corticosteroid Adverse Effects. In StatPearls. [Link]

-

Qiu, W., et al. (2012). Systemic steroid exposure is associated with differential methylation in chronic obstructive pulmonary disease. American journal of respiratory and critical care medicine, 186(12), 1248–1255. [Link]

-

Rogerson, F. M., et al. (2002). Determinants of spironolactone binding specificity in the mineralocorticoid receptor. Journal of Molecular Endocrinology, 28(3), 167-178. [Link]

-

Tajerian, M., et al. (2017). Mineralocorticoid Antagonist Improves Glucocorticoid Receptor Signaling and Dexamethasone Analgesia in an Animal Model of Low Back Pain. Frontiers in Molecular Neuroscience, 10, 29. [Link]

-

Patil, K. R., et al. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 26(11), 3169. [Link]

-

Hardy, R. S., et al. (2020). Systemic immunostimulation induces glucocorticoid-mediated thymic involution succeeded by rebound hyperplasia which is impaired in aged recipients. ResearchGate. [Link]

-

Innoprot. Glucocorticoid Receptor Translocation Assay. [Link]

-

Grossmann, C., et al. (2004). Transactivation via the human glucocorticoid and mineralocorticoid receptor by therapeutically used steroids in CV-1 cells: A comparison of their glucocorticoid and mineralocorticoid properties. European Journal of Endocrinology, 151(3), 397-406. [Link]

-

Swaneck, G. E., & Edelman, I. S. (1971). Assay of Aldosterone by Competitive Protein Binding. Acta Endocrinologica, 67(1_suppl), 7-22. [Link]

-

ResearchGate. The interaction of dexamethasone with glucocorticoid receptors such as NR3C1 and NR3C2 and its secondary targets identified from STITCH database. [Link]

-

Lee, R. S., et al. (2012). Glucocorticoid-induced loss of DNA methylation in non-neuronal cells and potential involvement of DNMT1 in epigenetic regulation of Fkbp5. Epigenetics, 7(12), 1363–1372. [Link]

-

Rogerson, F. M., et al. (2002). Determinants of spironolactone binding specificity in the mineralocorticoid receptor. Journal of Molecular Endocrinology. [Link]

-

Boland, E. W. (1958). 16a-Methyl corticosteroids; a new series of anti-inflammatory compounds; clinical appraisal of their antirheumatic potencies. California medicine, 88(6), 417–422. [Link]

-

Abs-Protein. Dexamethasone is a Glucocorticoid Receptor Agonist for Inflammation. [Link]

-

Klengel, T., et al. (2019). Identification of dynamic glucocorticoid-induced methylation changes at the FKBP5 locus. Clinical Epigenetics, 11(1), 85. [Link]

-

Arriza, J. L., et al. (1989). High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain. Endocrinology, 125(3), 1194-1203. [Link]

-

van der Knaap, M. S., et al. (2015). Mineralocorticoid receptor status in the human brain after dexamethasone treatment: a single case study. Psychoneuroendocrinology, 59, 121–129. [Link]

-

Boukhatem, M. N., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine, 2017, 8182425. [Link]

-

Oliveto, E. P., et al. (1958). 16-METHYLATED STEROIDS. II. 16α-METHYL ANALOGS OF CORTISONE, A NEW GROUP OF ANTI-INFLAMMATORY STEROIDS. 9α-HALO DERIVATIVES. Journal of the American Chemical Society, 80(16), 4431–4431. [Link]

-

Al-Ostath, A. I., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(15), 5776. [Link]

-

Egorova, A. V., et al. (2021). Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects. Polymers, 13(21), 3747. [Link]

-

ResearchGate. SYNTHESIS OF 16α‐ AND 16β‐METHYL CORTICOIDS. [Link]

-

Boland, E. W. (1958). Clinical observations with 16 alpha-methyl corticosteroid compounds; preliminary therapeutic trials with dexamethasone (16 alpha-methyl 9 alpha-fluoroprednisolone) in patients with rheumatoid arthritis. Annals of the Rheumatic Diseases, 17(4), 376–382. [Link]

Sources

- 1. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 16a-Methyl corticosteroids; a new series of anti-inflammatory compounds; clinical appraisal of their antirheumatic potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Affinity of corticosteroids for mineralocorticoid and glucocorticoid receptors of the rabbit kidney: effect of steroid substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The role of the mineralocorticoid receptor in steroid-induced cytotoxicity in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transactivation assay for determination of glucocorticoid bioactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The activity of different steroids in producing thymic involution - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Corticosteroids Side Effects: What You Need to Know - GoodRx [goodrx.com]

- 21. Corticosteroid Adverse Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Adverse effects of fluorinated steroids applied to the face - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of 16α-Methyl-9α-fluorocortisol 21-acetate (Dexamethasone Acetate)

Introduction: Defining the Compound and Scope

This technical guide provides a comprehensive overview of the pharmacological properties of 16α-Methyl-9α-fluorocortisol 21-acetate. Structurally, this name describes a potent, synthetically derived corticosteroid. It is important to clarify the nomenclature at the outset. The base molecule "cortisol" modified with a 9α-fluoro and a 16α-methyl group is most precisely identified in scientific literature as a derivative of prednisolone (which contains an additional double bond at the C1-C2 position, enhancing glucocorticoid activity) known as Dexamethasone. The 21-acetate ester is a common prodrug form. Therefore, for the purpose of this guide, we will consider the subject compound to be Dexamethasone Acetate and leverage the extensive pharmacological data available for it.

This document delves into the molecular mechanisms, pharmacodynamic effects, and pharmacokinetic profile of this compound. Furthermore, it provides detailed, field-proven experimental protocols for its characterization, designed to ensure scientific integrity and reproducibility.

Molecular Profile and Mechanism of Action

Dexamethasone Acetate is a fluorinated corticosteroid that functions as a potent agonist for the glucocorticoid receptor (GR). Its chemical modifications—the 9α-fluoro group and the 16α-methyl group—synergistically enhance its anti-inflammatory potency and metabolic stability compared to endogenous cortisol.

1.1 Glucocorticoid Receptor Binding and Activation Like all corticosteroids, the primary mechanism of action begins with the passive diffusion of the molecule across the cell membrane and subsequent binding to the cytosolic Glucocorticoid Receptor (GR).[1][2] Upon binding, the GR dissociates from a complex of chaperone proteins, including heat shock proteins, dimerizes, and translocates to the nucleus.[2][3] Within the nucleus, the activated GR-ligand complex modulates gene expression through two principal genomic pathways: transactivation and transrepression.[1][4][5]

1.2 Genomic Mechanisms: Transactivation vs. Transrepression The dual nature of GR-mediated gene regulation is central to the therapeutic effects and adverse side-effect profile of corticosteroids.

-

Transactivation: The GR homodimer directly binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, typically upregulating their transcription.[1][3][5] This pathway is largely associated with many of the metabolic side effects of long-term corticosteroid therapy.[1][4]

-

Transrepression: The anti-inflammatory actions of glucocorticoids are primarily mediated by transrepression.[1][4] In this pathway, the activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), preventing them from inducing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[5][6]

The dissociation between transrepression and transactivation potencies is a key objective in the development of safer corticosteroids.[5][6] Compounds that preferentially mediate transrepression over transactivation may offer an improved therapeutic window with reduced side effects.[1]

Pharmacodynamics

The structural modifications of dexamethasone result in a distinct pharmacodynamic profile characterized by high glucocorticoid potency and minimal mineralocorticoid activity.

2.1 Glucocorticoid and Mineralocorticoid Potency The 16α-methyl group significantly reduces the mineralocorticoid activity, which is responsible for sodium and water retention, while the 9α-fluoro group enhances both glucocorticoid and mineralocorticoid activity. The net effect for dexamethasone is a substantial increase in anti-inflammatory (glucocorticoid) potency with negligible salt-retaining (mineralocorticoid) effects.

| Compound | Anti-inflammatory Potency (Relative to Cortisol) | Mineralocorticoid Potency (Relative to Cortisol) | Biological Half-life (hours) |

| Hydrocortisone (Cortisol) | 1 | 1 | 8 - 12 |

| Fludrocortisone | 10 | 125 | 18 - 36[7][8] |

| Prednisolone | 4 | 0.8 | 12 - 36 |

| Dexamethasone | 25-30 | ~0 | 36 - 72 |

2.2 Anti-inflammatory and Immunosuppressive Effects Dexamethasone exerts profound anti-inflammatory and immunosuppressive effects by:

-

Inhibiting Inflammatory Gene Expression: Through transrepression of NF-κB and AP-1, it suppresses the production of cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and inflammatory enzymes (e.g., COX-2).[9][10]

-

Inducing Anti-inflammatory Mediators: Through transactivation, it upregulates anti-inflammatory proteins like lipocortin-1 (Annexin A1), which inhibits phospholipase A2, a key enzyme in the synthesis of prostaglandins and leukotrienes.[11][12][13]

-

Modulating Leukocyte Function: It affects the circulation and function of immune cells, leading to a reduction in lymphocyte counts and inhibiting the migration of neutrophils to sites of inflammation.[14]

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of corticosteroids can be highly variable between individuals. The 21-acetate ester of dexamethasone is a prodrug that is rapidly hydrolyzed to the active dexamethasone form after administration.

-

Absorption: Dexamethasone is well-absorbed after oral administration.

-

Distribution: It is rapidly distributed to tissues including muscle, liver, skin, intestines, and kidneys. The apparent volume of distribution is large. Plasma protein binding is lower than that of cortisol, primarily to albumin.

-

Metabolism: Dexamethasone is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into inactive metabolites.

-

Excretion: The inactive metabolites are primarily excreted by the kidneys. Dexamethasone has a long biological half-life, ranging from 36 to 72 hours, which allows for once-daily dosing.

Experimental Protocols for Pharmacological Characterization

To rigorously assess the pharmacological properties of a synthetic corticosteroid like Dexamethasone Acetate, a tiered approach involving in vitro and in vivo assays is essential.

4.1 Protocol 1: Glucocorticoid Receptor (GR) Competitive Binding Assay

This assay determines the affinity of the test compound for the GR relative to a known radiolabeled ligand.

Objective: To calculate the inhibitory concentration (IC50) and binding affinity (Ki) of the test compound for the GR.

Methodology:

-

Preparation of Cytosol: Prepare a cytosolic fraction containing GR from a suitable source, such as rat skeletal muscle or A549 human lung epithelial cells.[15]

-

Incubation: In a multi-well plate, combine the cytosolic preparation with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).

-

Competition: Add increasing concentrations of the unlabeled test compound (Dexamethasone Acetate) to compete with the radioligand for GR binding sites. Include a control with a known high-affinity ligand (e.g., unlabeled dexamethasone) to determine non-specific binding.

-

Separation: After incubation to equilibrium, separate the bound from the free radioligand using a method like dextran-coated charcoal adsorption or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation. A strong correlation between in vitro receptor affinity and in vivo topical glucocorticoid activity has been demonstrated, validating this screening approach.[15]

4.2 Protocol 2: In Vitro Transactivation and Transrepression Reporter Gene Assays

These assays quantify the functional ability of the compound to mediate gene expression via the transactivation and transrepression pathways.

Objective: To determine the EC50 (for transactivation) and IC50 (for transrepression) values of the test compound.

Methodology:

-

Cell Culture and Transfection: Use a human cell line relevant to inflammation, such as A549 lung epithelial cells.[4] Stably transfect these cells with reporter gene constructs.

-

For Transactivation: Use a plasmid containing multiple GREs upstream of a reporter gene like luciferase or secreted alkaline phosphatase (SEAP).[3][4]

-

For Transrepression: Use a plasmid with a promoter responsive to NF-κB or AP-1 (e.g., containing κB or AP-1 binding sites) driving the reporter gene.[3]

-

-

Compound Treatment: Seed the transfected cells in 96-well plates. Treat the cells with a range of concentrations of the test compound.

-

Stimulation (for Transrepression): For the transrepression assay, stimulate the cells with an inflammatory agent like TNF-α or IL-1β to activate the NF-κB or AP-1 pathway.[3][9]

-

Incubation: Incubate the cells for a defined period (e.g., 6-24 hours) to allow for reporter gene expression.

-

Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.[3][6]

-

Data Analysis:

-

Transactivation: Plot reporter activity against the log of compound concentration to determine the EC50.

-

Transrepression: Plot the inhibition of the stimulated reporter activity against the log of compound concentration to determine the IC50.

-

Sources

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. Ex vivo stimulation of whole blood as a means to determine glucocorticoid sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets | bioRxiv [biorxiv.org]

- 4. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FLUDROCORTISONE ACETATE TABLETS, USP 0.1 MG Rx only [dailymed.nlm.nih.gov]

- 8. FLUDROCORTISONE ACETATE TABLETS, USP(0.1 mg) [dailymed.nlm.nih.gov]

- 9. Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 9 alpha-fluorocortisol acetate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Fludrocortisone Acetate | C23H31FO6 | CID 225609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Fludrocortisone | C21H29FO5 | CID 31378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Immunosuppressive Properties of 16alpha-Methyl-9alpha-fluorocortisol 21-acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

16alpha-Methyl-9alpha-fluorocortisol 21-acetate, a potent synthetic glucocorticoid commonly known as dexamethasone acetate, is a cornerstone in the management of a wide array of inflammatory and autoimmune conditions.[1][2][3] Its profound therapeutic efficacy is rooted in its potent immunosuppressive properties.[1][2][3] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the immunosuppressive actions of dexamethasone acetate, details established methodologies for its evaluation, and offers insights for its application in research and drug development.

Introduction: The Glucocorticoid Powerhouse

Dexamethasone acetate belongs to the corticosteroid class of drugs, synthetic analogs of the naturally occurring glucocorticoids produced by the adrenal cortex.[2][4] These hormones are critical regulators of numerous physiological processes, including metabolism, immune function, and stress responses.[4] The therapeutic utility of dexamethasone acetate stems from its high potency and minimal mineralocorticoid activity, allowing for targeted anti-inflammatory and immunosuppressive effects with reduced off-target effects on electrolyte balance.[5]

Its clinical applications are extensive, ranging from the treatment of severe allergies, asthma, and autoimmune diseases like rheumatoid arthritis and multiple sclerosis to its use as an adjuvant in cancer therapy to manage inflammation and immune-related adverse events.[1][2][3]

Molecular Mechanisms of Immunosuppression

The immunosuppressive effects of dexamethasone acetate are multifaceted, primarily mediated through its interaction with the glucocorticoid receptor (GR).[6][7] This interaction initiates a cascade of genomic and non-genomic events that ultimately dampen the immune response.

The Classical Genomic Pathway: Transcriptional Regulation

The canonical mechanism of action involves the binding of dexamethasone acetate to the cytoplasmic GR.[2][6] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.[2][6]

Caption: Classical Genomic Pathway of Dexamethasone Acetate Action.

Once in the nucleus, the dexamethasone-GR complex can modulate gene expression in two primary ways:

-

Transactivation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[7][8] This binding typically leads to the upregulation of anti-inflammatory genes, such as annexin A1 (lipocortin-1) and IκBα (the inhibitor of NF-κB).[6][9] Annexin A1 inhibits phospholipase A2, a key enzyme in the production of pro-inflammatory lipid mediators like prostaglandins and leukotrienes.[6]

-

Transrepression: The dexamethasone-GR complex can also repress the transcription of pro-inflammatory genes.[7] This is a critical component of its immunosuppressive activity. This repression is often achieved through protein-protein interactions with key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7][10][11] By interfering with the activity of these transcription factors, dexamethasone acetate effectively shuts down the expression of a wide range of inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[6][9]

Inhibition of Key Inflammatory Signaling Pathways

The NF-κB signaling pathway is a central regulator of the inflammatory response. Dexamethasone acetate potently inhibits this pathway through multiple mechanisms:

-

Induction of IκBα: As mentioned, the dexamethasone-GR complex upregulates the expression of IκBα.[9][12] IκBα binds to NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.[9]

-

Direct Interaction with NF-κB: The GR can directly interact with the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences and recruiting the necessary transcriptional machinery.[11][13]

Caption: Dexamethasone Acetate's Inhibition of the NF-κB Pathway.

The AP-1 transcription factor is another crucial player in the inflammatory cascade. Dexamethasone acetate interferes with AP-1 activity, primarily by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway, which is responsible for activating AP-1.[10]

Non-Genomic Mechanisms

In addition to its genomic effects, dexamethasone can exert rapid, non-genomic immunosuppressive actions.[14] There is evidence for a physical and functional interaction between the GR and the T-cell receptor (TCR) complex in the cytoplasm.[14] Ligand binding by dexamethasone can disrupt the TCR complex, leading to impaired T-cell signaling and activation.[14]

Effects on Immune Cells

The culmination of these molecular events is a profound impact on the function of various immune cells:

-

T-lymphocytes: Dexamethasone acetate suppresses T-cell proliferation and differentiation.[6][15] It can induce apoptosis (programmed cell death) in immature T-cells and inhibit the production of key T-cell cytokines like Interleukin-2 (IL-2).[6] It also appears to preferentially inhibit Th1-type cytokine responses over Th2-type responses, potentially shifting the immune balance.[16]

-

B-lymphocytes: The function of B-lymphocytes is also dampened, leading to reduced antibody production.

-

Monocytes and Macrophages: Dexamethasone acetate significantly inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α by these cells.[16]

-

Neutrophils: It suppresses the migration of neutrophils to sites of inflammation.[5]

-

Endothelial Cells: Dexamethasone can inhibit the cytokine-induced upregulation of intercellular adhesion molecule-1 (ICAM-1) on endothelial cells, which is crucial for the recruitment of leukocytes to inflamed tissues.[17]

Methodologies for Evaluating Immunosuppressive Properties

A robust assessment of the immunosuppressive properties of compounds like dexamethasone acetate requires a combination of in vitro and in vivo assays.[18][19][20]

In Vitro Assays

In vitro assays provide a controlled environment to dissect the specific effects of a compound on immune cell function.[18][21][22]

This is a fundamental assay to assess the impact of a compound on the ability of lymphocytes to proliferate in response to a stimulus.[23][24][25]

Protocol: [3H]-Thymidine Incorporation Assay

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[26]

-

Cell Culture: Plate the PBMCs in a 96-well plate at a concentration of 1 x 105 cells per well in complete RPMI-1640 medium.[27]

-

Treatment: Add serial dilutions of dexamethasone acetate to the wells. Include appropriate vehicle controls.

-

Stimulation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or an antigen like tetanus toxoid.[23][27] Unstimulated wells serve as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[23]

-

Radiolabeling: Pulse the cells with [3H]-thymidine (1 µCi/well) for the final 6-18 hours of incubation.[27]

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Measurement: Measure the incorporation of [3H]-thymidine into the DNA using a liquid scintillation counter.

-

Analysis: Calculate the percentage of inhibition of proliferation compared to the stimulated control.

Alternative Proliferation Assays:

-

CFSE Staining: This flow cytometry-based assay uses a fluorescent dye (carboxyfluorescein succinimidyl ester) that is diluted with each cell division, allowing for the tracking of cell proliferation.[24]

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability and proliferation.[23]

This assay quantifies the effect of a compound on the production and secretion of cytokines by immune cells.[28][29]

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Cell Culture and Stimulation: Prepare and stimulate immune cells (e.g., PBMCs) in the presence of varying concentrations of dexamethasone acetate as described for the proliferation assay.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), centrifuge the plates and collect the cell culture supernatants.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).

-

Block non-specific binding sites.

-

Add the collected supernatants and a standard curve of the recombinant cytokine to the plate.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate, wash, and then add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).

-

Add a chromogenic substrate and measure the absorbance using a microplate reader.[30]

-

-

Analysis: Determine the concentration of the cytokine in the samples by interpolating from the standard curve.[30]

Multiplex Cytokine Assays: Technologies like Luminex allow for the simultaneous measurement of multiple cytokines in a single sample, providing a more comprehensive profile of the immune response.[28]

Sources

- 1. nbinno.com [nbinno.com]

- 2. What is Dexamethasone Acetate used for? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Dexamethasone Acetate? [synapse.patsnap.com]

- 7. Immune regulation by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucocorticoids Antagonize Ap-1 by Inhibiting the Activation/Phosphorylation of Jnk without Affecting Its Subcellular Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. academic.oup.com [academic.oup.com]

- 13. The glucocorticoid receptor inhibits NFκB by interfering with serine-2 phosphorylation of the RNA polymerase II carboxy-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glucocorticoid signaling: a nongenomic mechanism for T-cell immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dexamethasone-induced immunosuppression: mechanisms and implications for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of dexamethasone on the profile of cytokine secretion in human whole blood cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dexamethasone inhibits cytokine-induced intercellular adhesion molecule-1 up-regulation on endothelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. In vitro assays of allosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Leukocyte Proliferation Assay (Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. thekingsleyclinic.com [thekingsleyclinic.com]

- 26. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 27. hanc.info [hanc.info]

- 28. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 29. labcorp.com [labcorp.com]

- 30. Cytokine Elisa [bdbiosciences.com]

The Molecular Blueprint of a Potent Glucocorticoid: An In-depth Technical Guide to the Gene Expression Effects of Dexamethasone Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone acetate, a synthetic glucocorticoid, is a powerful anti-inflammatory and immunosuppressive agent.[1] While its clinical applications are extensive, a deep understanding of its molecular mechanisms, particularly its profound impact on gene expression, is critical for harnessing its therapeutic potential and mitigating adverse effects. This guide provides a comprehensive overview of the effects of Dexamethasone acetate on gene expression, detailing its mechanism of action, specific gene targets, and the experimental methodologies used to elucidate these effects. Dexamethasone acetate is structurally similar to other corticosteroids like hydrocortisone and prednisolone.[2]

Section 1: The Glucocorticoid Receptor Signaling Cascade

The biological effects of Dexamethasone acetate are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[3][4] The signaling cascade can be dissected into several key steps:

-

Ligand Binding and Receptor Activation: Dexamethasone, being lipophilic, readily crosses the cell membrane and binds to the GR residing in the cytoplasm.[1] This binding event triggers a conformational change in the GR, leading to its dissociation from a complex of chaperone proteins, including heat shock proteins (HSPs).[5]

-

Nuclear Translocation: The activated GR-ligand complex then translocates into the nucleus.[1]

-

Genomic Regulation: Once in the nucleus, the GR-ligand complex can modulate gene expression through several genomic mechanisms:[3]

-

Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in gene transcription.[3]

-

Transrepression: The GR can also repress gene expression by tethering to other DNA-bound transcription factors, such as NF-κB and AP-1, thereby inhibiting their pro-inflammatory activity.[3] This is a key mechanism for its anti-inflammatory effects.

-

Composite Regulation: The GR can bind directly to DNA and interact with adjacent DNA-bound transcription factors to fine-tune gene expression.[3]

-

-

Non-Genomic Effects: Emerging evidence suggests that Dexamethasone can also exert rapid, non-genomic effects that do not require gene transcription.[4] These actions are thought to be mediated by membrane-bound GR or through cytoplasmic signaling cascades.[4]

Below is a diagram illustrating the classical genomic signaling pathway of Dexamethasone.

Caption: Glucocorticoid Receptor Signaling Pathway.

Section 2: Dexamethasone-Mediated Gene Expression Changes

The interaction of Dexamethasone with the GR results in widespread changes in the expression of a multitude of genes, accounting for up to 10-20% of the human genome.[3] These alterations in the transcriptome are cell-type and context-dependent. High-throughput technologies like microarray and RNA sequencing (RNA-seq) have been instrumental in identifying these Dexamethasone-responsive genes.[6][7][8][9][10]

Key Upregulated Genes:

| Gene Symbol | Gene Name | Function | Cell/Tissue Type | Reference |

| FKBP5 | FK506 binding protein 5 | Negative feedback regulator of GR | Peripheral Blood, Cochlea | [11][12] |

| GILZ | Glucocorticoid-induced leucine zipper | Anti-inflammatory, pro-apoptotic | Cochlea | [12] |

| MYOC | Myocilin | Involved in glaucoma pathogenesis | Trabecular Meshwork | [8][13] |

| DUSP1 | Dual specificity phosphatase 1 | Negative regulator of MAPK pathway | Peripheral Blood | [11] |

| SerpinA3 | Alpha-1-antichymotrypsin | Serine protease inhibitor, acute phase protein | Lung | [14] |

Key Downregulated Genes:

| Gene Symbol | Gene Name | Function | Cell/Tissue Type | Reference |

| IL-2 | Interleukin-2 | Pro-inflammatory cytokine | T-lymphocytes | [15] |

| TNF-α | Tumor necrosis factor-alpha | Pro-inflammatory cytokine | Immune cells | [15] |

| Cyclins (A2, B1, D2) | Cyclins | Cell cycle progression | Placenta | [16] |

| FoxP3 | Forkhead box P3 | Regulatory T-cell transcription factor | Peripheral Blood Mononuclear Cells | [17] |

| NOS | Nitric oxide synthase | Vasodilation, neurotransmission | Trabecular Meshwork | [18] |

Section 3: Experimental Protocols for Studying Gene Expression Effects

The following provides a generalized workflow for investigating the effects of Dexamethasone acetate on gene expression in a cell culture model.

Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line relevant to the research question (e.g., A549 lung carcinoma cells for inflammation studies, MM.1S multiple myeloma cells for cancer research).[14][19]

-

Cell Culture: Culture cells in appropriate media and conditions until they reach the desired confluency (typically 70-80%).

-

Dexamethasone Preparation: Prepare a stock solution of Dexamethasone acetate in a suitable solvent (e.g., ethanol).[8] Further dilute in culture media to the desired final concentrations. A common concentration used in studies is 10-7 M.[8]

-

Treatment: Replace the existing culture media with media containing Dexamethasone or a vehicle control (e.g., 0.1% ethanol).[8] Incubate for the desired time points (e.g., 1, 3, 6, 12, 24 hours).[20]

RNA Extraction and Quality Control

-

RNA Isolation: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[6]

-

RNA Quantification and Quality Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).[6]

Gene Expression Analysis

A. Quantitative Real-Time PCR (qRT-PCR)

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Primer Design: Design and validate primers specific to the target genes of interest and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

-

qRT-PCR Reaction: Perform the qRT-PCR reaction using a SYBR Green or probe-based assay on a real-time PCR instrument.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

B. Microarray Analysis

-

cDNA Labeling: Synthesize and label cDNA or cRNA from the extracted RNA with fluorescent dyes.

-

Hybridization: Hybridize the labeled probes to a microarray chip containing thousands of gene-specific probes.[7][8]

-

Scanning and Data Acquisition: Scan the microarray chip to detect the fluorescent signals.

-

Data Analysis: Normalize the raw data and perform statistical analysis to identify differentially expressed genes.

C. RNA Sequencing (RNA-Seq)

-

Library Preparation: Construct a cDNA library from the extracted RNA. This typically involves RNA fragmentation, reverse transcription, and adapter ligation.

-

Sequencing: Sequence the prepared library using a next-generation sequencing platform (e.g., Illumina).[6][9][10]

-

Data Analysis: Align the sequencing reads to a reference genome, quantify gene expression levels, and perform differential expression analysis using bioinformatics tools.

The following diagram outlines the general experimental workflow.

Caption: Experimental Workflow for Gene Expression Analysis.

Conclusion

Dexamethasone acetate exerts its potent pharmacological effects by orchestrating a complex and widespread reprogramming of gene expression. A thorough understanding of its mechanism of action through the glucocorticoid receptor and the subsequent transcriptional changes is paramount for the rational design of novel therapeutics and the optimization of existing treatment regimens. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the intricate molecular details of Dexamethasone's impact on the cellular transcriptome.

References

- Dexamethasone - StatPearls - NCBI Bookshelf - NIH. (n.d.).

- What is the mechanism of Dexamethasone Acetate? - Patsnap Synapse. (2024, July 17).

- New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor - Frontiers. (n.d.).

- What is Dexamethasone Acetate used for? - Patsnap Synapse. (2024, June 14).

- The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC - PubMed Central. (n.d.).

- Glucocorticoid receptor signaling in health and disease - PMC - PubMed Central. (n.d.).

- Glucocorticoid Signaling Pathway: From Bench to Bedside - MDPI. (2023, July 3).

- Glucocorticoid Signaling: Pathway & Mechanism | StudySmarter. (2024, September 12).

- What is the mechanism of action of dexamethasone? - Dr.Oracle. (2025, June 23).

- Dexamethasone - Wikipedia. (n.d.).

- Transcriptome Responses to Dexamethasone Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver - Frontiers. (2019, June 11).

- Identification of genes regulated by Dexamethasone in multiple myeloma cells using oligonucleotide arrays - ResearchGate. (2025, August 6).

- Dexamethasone enhances transgene expression when administered after gene therapy. (2022, January 31).

- cDNA microarray analysis of gene expression changes induced by dexamethasone in cultured human trabecular meshwork cells - PubMed. (n.d.).

- Antenatal dexamethasone treatment leads to changes in gene expression in a murine late placenta - PubMed. (n.d.).

- cDNA Microarray Analysis of Gene Expression Changes Induced by Dexamethasone in Cultured Human Trabecular Meshwork Cells | IOVS. (n.d.).

- Dexamethasone Stimulated Gene Expression in Peripheral Blood is a Sensitive Marker for Glucocorticoid Receptor Resistance in Depressed Patients - PMC - PubMed Central. (n.d.).

- Quantification of transcriptome changes to investigate the role of glucocorticoid receptor-RNA binding during dexamethasone treatment - PMC - NIH. (n.d.).

- Tissue differential microarray analysis of dexamethasone induction reveals potential mechanisms of steroid glaucoma - PubMed. (n.d.).

- Exploring the impact of dexamethasone on gene regulation in myeloma cells. (2025, October 10).

- Dexamethasone Acetate | C24H31FO6 | CID 236702 - PubChem. (n.d.).

- An RNA-Seq computational statistics pipeline to gain Insights of differential gene expression pathways on exposure to dexamethasone in breast cancer cells. (n.d.).

- Dexamethasone Acetate | Drug Information, Uses, Side Effects, Chemistry. (n.d.).

- Microarray Analysis of the Effect of Dexamethasone on Murine Cochlear Explants - PubMed. (2010, August 24).

- Immunomodulatory effects of dexamethasone on gene expression of cytokine and stress hormone receptors in peripheral blood mononuclear cells - PubMed. (n.d.).

- Dexamethasone-17-acetate | 1177-87-3 - ChemicalBook. (n.d.).

- Dexamethasone acetate, Thermo Scientific Chemicals. (n.d.).

- Dexamethasone acetate-SDS-MedChemExpress. (n.d.).

- Exploring the impact of dexamethasone on gene regulation in myeloma cells - PMC. (2023, July 31).

- Glucocorticoid-induced changes in gene expression in embryonic anterior pituitary cells | Physiological Genomics. (n.d.).

- Publication: Quantification of transcriptome changes to investigate the role of glucocorticoid receptor-RNA binding during dexamethasone treatment - SciProfiles. (2023, August 22).

- Summary of Product Characteristics - HPRA. (2022, June 3).

- Proinflammatory Actions of Glucocorticoids: Glucocorticoids and TNFα Coregulate Gene Expression In Vitro and In Vivo - PMC - NIH. (n.d.).

- Hippocampal glucocorticoid target genes associated with enhancement of memory consolidation - PMC - PubMed Central. (n.d.).

- Effect of Corticosterone on Gene Expression in the Context of Global Hippocampal Transcription - MDPI. (n.d.).

- Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses. (2016, April 18).

- DECADRON® - accessdata.fda.gov. (n.d.).

- DECADRON® - accessdata.fda.gov. (n.d.).

-

This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. (n.d.). Retrieved from

Sources

- 1. What is Dexamethasone Acetate used for? [synapse.patsnap.com]

- 2. Dexamethasone Acetate | C24H31FO6 | CID 236702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 6. Frontiers | Transcriptome Responses to Dexamethasone Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver [frontiersin.org]

- 7. researchgate.net [researchgate.net]